molecular formula C14H22N2O2 B1415223 Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate CAS No. 2096987-29-8

Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate

Cat. No. B1415223
CAS RN: 2096987-29-8
M. Wt: 250.34 g/mol
InChI Key: NXLJFOAWGGVDBM-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Bipyridine Analogues : Ethyl 2,2′-bipyridine-5-carboxylate was utilized to synthesize bipyridine analogues for conjugation with the 99mTc(I)-tricarbonyl complex, indicating its application in nuclear medicine and imaging technologies (Schweifer et al., 2010).

  • Cascade Transformation into Tricyclic Compounds : Ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was transformed into a novel tricyclic compound via a cascade reaction, illustrating the compound's potential in creating complex chemical structures (Shutalev et al., 2008).

Applications in Drug Synthesis and Medicinal Chemistry

  • Synthesis of Antimicrobial and Anticancer Agents : The compound was used in synthesizing novel pyrazole derivatives with potential antimicrobial and anticancer activities, highlighting its role in pharmaceutical research and drug development (Hafez et al., 2016).

  • Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates, including derivatives of the subject compound, demonstrated significant anti-hepatitis B virus (HBV) activities, suggesting its importance in antiviral drug synthesis (Zhao et al., 2006).

Bioactive Potentials and Antioxidant Properties

  • Characterization and Bioactive Potentials : Secondary metabolites derived from mollusks exhibited significant bioactive potentials, suggesting the compound's utility in natural product chemistry and pharmacology (Chakraborty & Joy, 2019).

  • Antioxidant Activities : Derivatives of the compound were evaluated for their antioxidant activities, emphasizing its relevance in the study of natural antioxidants (Bingul et al., 2018).

Miscellaneous Applications

  • Corrosion Inhibitors for Industrial Applications : Pyranpyrazole derivatives, synthesized using the compound, served as effective corrosion inhibitors for mild steel, indicating its industrial applications beyond medicinal chemistry (Dohare et al., 2017).

  • Synthesis of Cyclic Ethers with Anti-inflammatory Activities : An oxocine carboxylate cyclic ether derived from the compound exhibited significant anti-inflammatory properties, further showcasing its versatility in chemical synthesis (Makkar & Chakraborty, 2017).

properties

IUPAC Name

ethyl 6-methyl-2,5-diazatricyclo[6.3.1.01,5]dodec-6-ene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-18-13(17)12-10(2)16-8-7-15-14(16)6-4-5-11(12)9-14/h11,15H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLJFOAWGGVDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCNC23CCCC1C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate
Reactant of Route 2
Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate
Reactant of Route 3
Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate
Reactant of Route 4
Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate
Reactant of Route 5
Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate
Reactant of Route 6
Ethyl 5-methyl-2,3,7,8,9,10-hexahydro-1h-7,10a-methanoimidazo[1,2-a]azocine-6-carboxylate

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